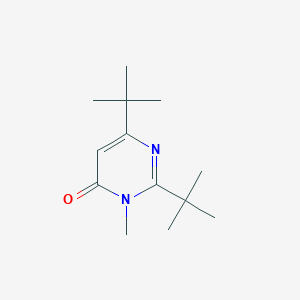![molecular formula C13H15N3O B12906041 5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine CAS No. 61082-53-9](/img/structure/B12906041.png)
5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities. The compound’s structure includes a benzyl group attached to a tetrahydroisoxazolo[4,3-c]pyridine ring system, making it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the aldol condensation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones with benzyl aldehyde, followed by reduction and cyclization reactions . The reaction conditions often include the use of strong bases like lithium diisopropylamide (LDA) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, particularly the delta subunit of extrasynaptic high-affinity GABAA receptors . This modulation can lead to various pharmacological effects, including sedative and anxiolytic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a similar ring structure but with a methyl group instead of a benzyl group.
Uniqueness
5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors sets it apart from other similar compounds, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
61082-53-9 |
|---|---|
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
5-benzyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C13H15N3O/c14-13-11-9-16(7-6-12(11)15-17-13)8-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
InChI-Schlüssel |
ZZSRAMPMCQNTPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C(ON=C21)N)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)






